
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the fifth position of the pyridine ring, along with an ethanol group attached to the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluoropyridin-3-YL)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-fluoropyridine with an appropriate reagent to introduce the ethanol group at the third position. This can be done using a Grignard reagent or an organolithium reagent followed by hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a less substituted pyridine derivative.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 1-(2-Chloro-5-fluoropyridin-3-YL)acetaldehyde or 1-(2-Chloro-5-fluoropyridin-3-YL)acetic acid. Substitution reactions can result in the formation of various derivatives with different functional groups replacing the chlorine or fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its halogenated structure may impart specific biological properties that are beneficial in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-5-fluoropyridin-3-YL)ethanol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol can be compared with other similar compounds such as:
1-(2-Chloro-5-methylpyridin-3-YL)ethanol: This compound has a methyl group instead of a fluorine atom, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-YL)ethanone: This compound has a different substitution pattern on the pyridine ring, which can affect its reactivity and applications.
1-(5-Bromo-3-fluoropyridin-2-YL)ethanone:
Eigenschaften
Molekularformel |
C7H7ClFNO |
|---|---|
Molekulargewicht |
175.59 g/mol |
IUPAC-Name |
1-(2-chloro-5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3 |
InChI-Schlüssel |
GDGXENWYWUVLBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(N=CC(=C1)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


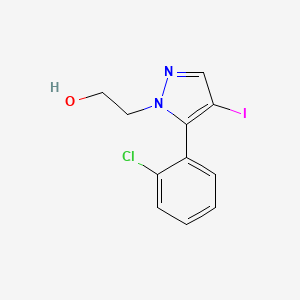
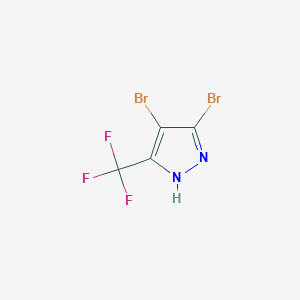
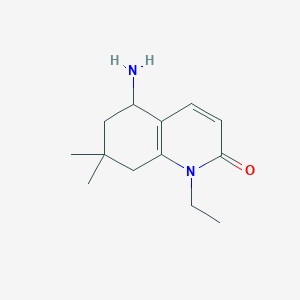


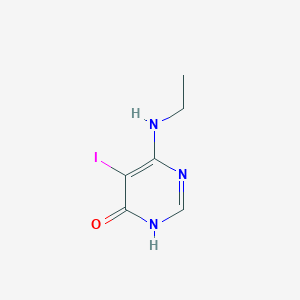


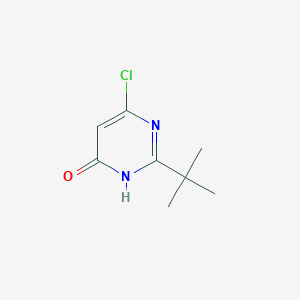
![(1R,4S,5R)-Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11779726.png)
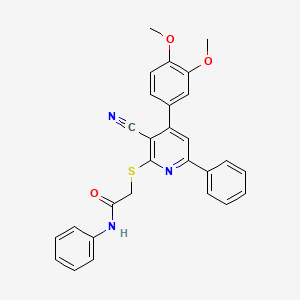


![6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779746.png)
